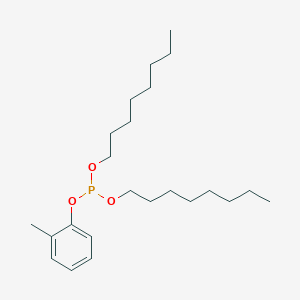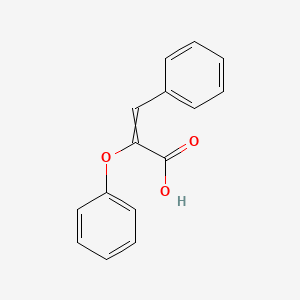
Cyclohexene, 3-(1-hexenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 3-(1-hexenyl)-, (E)- is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexene, where a hexenyl group is attached to the third carbon of the cyclohexene ring in the E-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-(1-hexenyl)-, (E)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1-hexene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-(1-hexenyl)-, (E)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel are often employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 3-(1-hexenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Cyclohexanol and cyclohexanone.
Reduction: Hexylcyclohexane.
Substitution: Halogenated cyclohexenes.
Applications De Recherche Scientifique
Cyclohexene, 3-(1-hexenyl)-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antifungal and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of Cyclohexene, 3-(1-hexenyl)-, (E)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 1-(1-hexenyl)-, (E)-: Similar structure but with an alcohol group.
Cyclohexene, 1-(1-hexenyl)-, (E)-: Similar structure but with the hexenyl group attached to the first carbon.
Cyclohexene, 3-(1-hexenyl)-, (Z)-: Similar structure but with the hexenyl group in the Z-configuration.
Uniqueness
Cyclohexene, 3-(1-hexenyl)-, (E)- is unique due to its specific configuration and the position of the hexenyl group. This configuration can influence its reactivity and the types of reactions it undergoes, making it distinct from its isomers and other related compounds
Propriétés
Numéro CAS |
55976-11-9 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
3-[(E)-hex-1-enyl]cyclohexene |
InChI |
InChI=1S/C12H20/c1-2-3-4-6-9-12-10-7-5-8-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b9-6+ |
Clé InChI |
AEIPVORMMZTNMZ-RMKNXTFCSA-N |
SMILES isomérique |
CCCC/C=C/C1CCCC=C1 |
SMILES canonique |
CCCCC=CC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


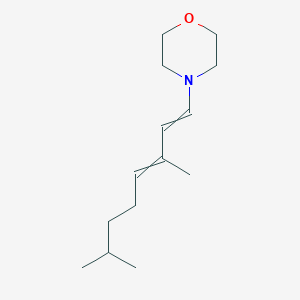
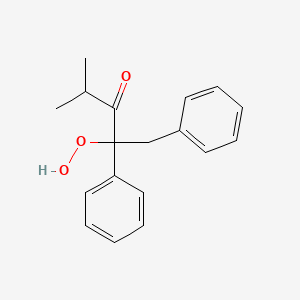
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
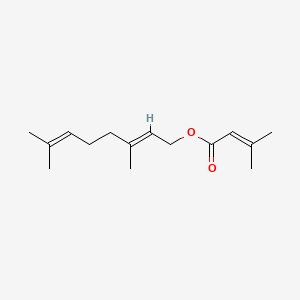
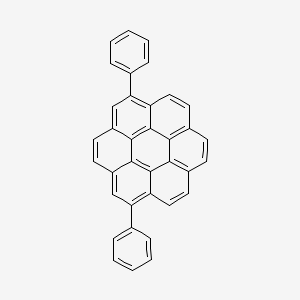



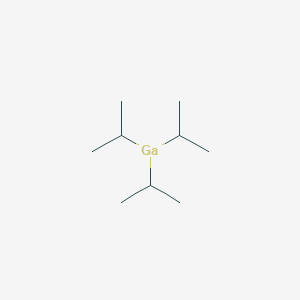
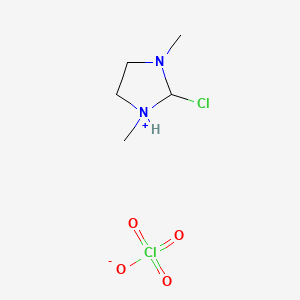
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
